molecular formula C10H11FO2 B13114547 3-Fluoro-3-phenylbutanoic acid

3-Fluoro-3-phenylbutanoic acid

Cat. No.: B13114547
M. Wt: 182.19 g/mol
InChI Key: QNFJZISKYAPHOD-UHFFFAOYSA-N
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Description

3-Fluoro-3-phenylbutanoic acid: is an organic compound with the molecular formula C10H11FO2 . It is a derivative of butanoic acid, where a phenyl group and a fluorine atom are substituted at the third carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the fluorination of 3-phenylbutanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . The reaction typically occurs under mild conditions and yields the desired fluorinated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Fluoro-3-phenylbutanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound to understand the behavior of fluorinated drugs and their interactions with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of 3-Fluoro-3-phenylbutanoic acid involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can lead to changes in enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-3-phenylbutanoic acid is unique due to the specific placement of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

3-fluoro-3-phenylbutanoic acid

InChI

InChI=1S/C10H11FO2/c1-10(11,7-9(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)

InChI Key

QNFJZISKYAPHOD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=CC=C1)F

Origin of Product

United States

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